molecular formula C5H6BrNO2 B3378616 5-Bromomethyl-3-methoxy-isoxazole CAS No. 14423-89-3

5-Bromomethyl-3-methoxy-isoxazole

Cat. No.: B3378616
CAS No.: 14423-89-3
M. Wt: 192.01 g/mol
InChI Key: IKWBIWKIWRWLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromomethyl-3-methoxy-isoxazole is a heterocyclic compound that features a five-membered isoxazole ring with a bromomethyl group at the 5-position and a methoxy group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-3-methoxy-isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-5-methylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-3-methoxy-isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromomethyl-3-methoxy-isoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromomethyl-3-methoxy-isoxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromomethyl-3-methoxy-isoxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

5-Bromomethyl-3-methoxy-isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms, with a bromomethyl group and a methoxy group contributing to its unique reactivity. The molecular formula is C6H8BrN2O2, and its structure allows for interactions with various biological targets.

Biological Activities

The biological activities of this compound include:

  • Antibacterial Activity : Exhibits effectiveness against various bacterial strains.
  • Antifungal Properties : Demonstrates antifungal activity against specific pathogens.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of certain fungal strains
AnticancerInduces apoptosis in cancer cell lines

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and cellular processes.
  • Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression related to cell growth and apoptosis.
  • Bromodomain Inhibition : Similar isoxazole derivatives have shown potential as bromodomain inhibitors, which are crucial in epigenetic regulation .

Case Study: Anticancer Activity

In a study involving leukemia HL-60 cells, derivatives of isoxazole, including this compound, were shown to impact the expression of genes such as p21 WAF-1, Bax, and Bcl-2. This suggests that the compound may induce apoptosis through modulation of these critical regulatory proteins.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey Differences
5-(Bromomethyl)-3-methylisoxazoleLacks the methoxy group; different solubility
5-(Chloromethyl)-3-methoxy-isoxazoleContains a chloromethyl group; altered reactivity
5-MethylisoxazoleNo halogen substituents; distinct biological activity

Future Directions in Research

The versatility of this compound makes it a candidate for further research in various fields:

  • Drug Development : Its antibacterial and anticancer properties warrant exploration as a lead compound for new therapeutic agents.
  • Mechanistic Studies : Further investigations into its interaction with specific molecular targets could elucidate its full biological potential.

Properties

IUPAC Name

5-(bromomethyl)-3-methoxy-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWBIWKIWRWLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445679
Record name 5-bromomethyl-3-methoxy-isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14423-89-3
Record name 5-bromomethyl-3-methoxy-isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Methoxy-isoxazol-5-yl)-methanol (822 mg, 6.4 mmol) was dissolved in dichloromethane (10 ml) and triphenyl phosphine (1.84 g, 7.0 mmol) and carbon tetrabromide (2 g, 6.11 mmol) were added at 0° C. The mixture was stirred for 2 hours at 0° C. and concentrated. The crude product was purified by chromatography on silica gel (eluent: ethyl acetate/hexane) to give the product as a colourless oil (1.22 g, 99% yield) which was used in the next step without further purification.
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromomethyl-3-methoxy-isoxazole
Reactant of Route 2
5-Bromomethyl-3-methoxy-isoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromomethyl-3-methoxy-isoxazole
Reactant of Route 4
Reactant of Route 4
5-Bromomethyl-3-methoxy-isoxazole
Reactant of Route 5
5-Bromomethyl-3-methoxy-isoxazole
Reactant of Route 6
Reactant of Route 6
5-Bromomethyl-3-methoxy-isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.